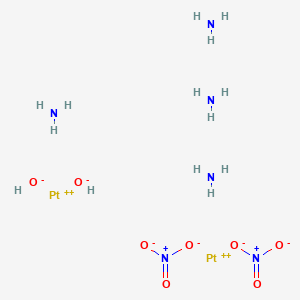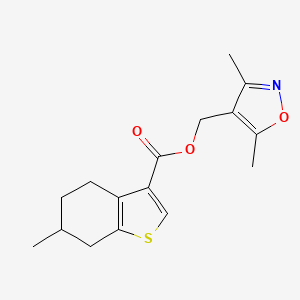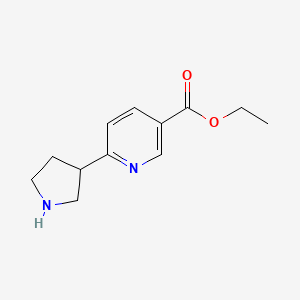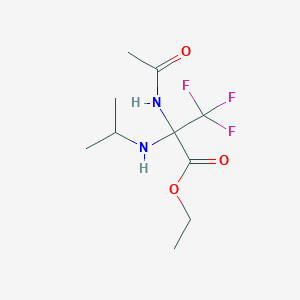
Isolapachol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isolapachol is a naturally occurring naphthoquinone derivative, structurally related to lapachol and lapachone. It is known for its diverse biological activities, including antimicrobial, antitumor, and antiparasitic properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isolapachol can be synthesized from lapachol through a condensation reaction with aldehydes. For instance, the condensation of lapachol with isovaleraldehyde results in the formation of this compound . The reaction typically involves heating the reactants in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound involves the extraction of lapachol from natural sources such as the bark of Tabebuia species. The extracted lapachol is then subjected to chemical modifications to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Isolapachol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the quinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct biological activities .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive naphthoquinones.
Medicine: Its antitumor properties make it a promising candidate for cancer therapy.
Mechanism of Action
Isolapachol exerts its effects through several mechanisms:
Antiparasitic Activity: It inhibits the formation of hemozoin crystals in Plasmodium falciparum, similar to the action of chloroquine.
Antitumor Activity: The compound interferes with cellular redox processes, leading to apoptosis in cancer cells.
Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
Lapachol: A naturally occurring naphthoquinone with similar biological activities.
Lapachone: Another naphthoquinone derivative with potent antitumor properties.
Plumbagin: A naphthoquinone known for its antimicrobial and anticancer activities.
Uniqueness of Isolapachol: this compound stands out due to its selective antiparasitic activity against Plasmodium falciparum and its ability to inhibit hemozoin formation without causing genotoxicity . This makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
4042-39-1 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-hydroxy-3-[(E)-3-methylbut-1-enyl]naphthalene-1,2-dione |
InChI |
InChI=1S/C15H14O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-9,16H,1-2H3/b8-7+ |
InChI Key |
WRHNDZLGEDCHHD-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)/C=C/C1=C(C2=CC=CC=C2C(=O)C1=O)O |
Canonical SMILES |
CC(C)C=CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)
![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)


![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)

![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)

![1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid](/img/structure/B14169646.png)

